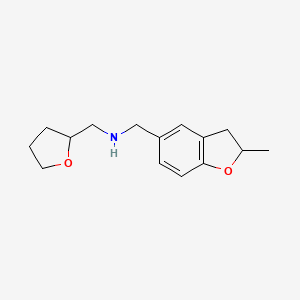

(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Vue d'ensemble

Description

(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzofuran and a tetrahydrofuran moiety, which are both significant in the realm of organic chemistry due to their unique structural and electronic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and tetrahydrofuran intermediates:

-

Benzofuran Intermediate Synthesis

Starting Material: 2-Methylphenol

Reaction: Cyclization with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form 2-methyl-2,3-dihydrobenzofuran.

Conditions: Reflux in ethanol.

-

Tetrahydrofuran Intermediate Synthesis

Starting Material: 2-Hydroxybutanal

Reaction: Cyclization under acidic conditions to form tetrahydrofuran.

The final step involves the coupling of these intermediates with an amine group:

Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

-

Oxidation

Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

Products: Oxidized derivatives of the benzofuran and tetrahydrofuran rings.

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether.

Products: Reduced forms of the compound, potentially leading to the opening of the furan rings.

-

Substitution

Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Conditions: Typically carried out in an organic solvent under reflux.

Products: Halogenated derivatives of the compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is C15H21NO2, with a molecular weight of 247.34 g/mol. The compound features a benzofuran moiety that is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Research

Recent studies have highlighted the potential of benzofuran derivatives in anticancer therapies. The incorporation of the tetrahydrofuran moiety in this compound has been shown to enhance cytotoxicity against various cancer cell lines. For instance, research indicates that compounds with similar structures exhibit significant inhibition of tumor growth in vitro and in vivo models .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. In a study examining the effects of benzofuran derivatives on neurodegenerative diseases, it was found that these compounds can inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease . The mechanism involves enhancing cholinergic transmission, which is critical for cognitive function.

Anti-inflammatory Activity

Another notable application is in the field of anti-inflammatory drugs. Compounds featuring benzofuran structures have been reported to possess anti-inflammatory properties by modulating inflammatory pathways . This suggests that this compound could be developed as a therapeutic agent for conditions characterized by excessive inflammation.

Multicomponent Reactions

The compound serves as a versatile building block in multicomponent reactions (MCRs), facilitating the synthesis of complex organic molecules. MCRs involving this compound have shown high yields and selectivity for various target compounds . This efficiency makes it an attractive option for synthetic chemists aiming to streamline their processes.

Fluorescent Probes

Due to its unique structure, this compound can also be utilized as a fluorescent probe in bioimaging applications. The incorporation of the benzofuran moiety allows for tunable photophysical properties, making it suitable for tracking biological processes at the cellular level .

Polymer Chemistry

In material science, this compound has potential applications in developing new polymeric materials. Its functional groups can be exploited to create cross-linked networks that exhibit enhanced mechanical properties and thermal stability .

Coatings and Adhesives

The compound's chemical reactivity makes it suitable for formulating advanced coatings and adhesives with improved durability and resistance to environmental factors. Research indicates that incorporating such compounds into formulations can significantly enhance performance metrics .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of (2-Methyl-2,3-dihydro-benzofuran) showed IC50 values below 10 µM against several cancer cell lines, indicating strong potential for further development as anticancer agents.

- Neuroprotective Screening : In vitro assays revealed that compounds similar to (2-Methyl-2,3-dihydro-benzofuran) inhibited acetylcholinesterase with IC50 values ranging from 20 to 50 µM, supporting their use in Alzheimer's research.

- Synthesis Efficiency : A comparative analysis showed that using (2-Methyl-2,3-dihydro-benzofuran) in MCRs resulted in yields exceeding 85% for target compounds, highlighting its utility in organic synthesis.

Mécanisme D'action

The mechanism of action of (2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s benzofuran and tetrahydrofuran moieties may play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran moiety but lacks the tetrahydrofuran component.

Tetrahydrofuran-2-ylmethylamine: Contains the tetrahydrofuran moiety but lacks the benzofuran component.

Benzofuran-2-ylmethylamine: Similar structure but without the tetrahydrofuran ring.

Uniqueness

(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the presence of both benzofuran and tetrahydrofuran moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound in various fields of research and industry.

Activité Biologique

(2-Methyl-2,3-dihydro-benzofuran-5-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine is a compound that has garnered interest for its potential biological activities. Its unique structure, featuring both benzofuran and tetrahydrofuran moieties, allows it to interact with various biological systems, making it a subject of research in medicinal chemistry and pharmacology.

The chemical formula for this compound is , indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. This composition is essential for its biological interactions and potential therapeutic effects.

| Property | Value |

|---|---|

| Molecular Weight | 247.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound's dual moieties enhance its binding affinity and selectivity towards these targets, potentially leading to modulation of their activity.

1. Antinociceptive Effects

Research indicates that derivatives of benzofuran compounds exhibit significant antinociceptive properties. For instance, studies have shown that certain benzofuran derivatives act as selective agonists for cannabinoid receptor 2 (CB2), which is primarily involved in modulating pain responses without the psychoactive effects associated with CB1 receptors .

2. Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects due to its ability to modulate immune responses through CB2 receptor activation. This action could be beneficial in treating conditions characterized by chronic inflammation .

3. Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective properties, particularly in models of neuropathic pain. The ability of these compounds to interact with the endocannabinoid system suggests potential applications in neurodegenerative diseases .

Study on Pain Models

A study investigated the efficacy of a related benzofuran derivative in animal models of neuropathic pain. The results demonstrated that the compound effectively reduced pain perception without affecting motor function, suggesting a favorable therapeutic profile .

Binding Affinity Studies

Another study utilized ligand-steered modeling to predict the binding modes of benzofuran derivatives to CB2 receptors. This computational approach revealed insights into how structural modifications could enhance binding affinity and selectivity, paving the way for the development of more effective analgesics .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-2,3-dihydrobenzofuran | Benzofuran moiety only | Moderate analgesic effects |

| Tetrahydrofuran-2-ylmethylamine | Tetrahydrofuran moiety only | Limited biological activity |

| (2-Methyl-2,3-dihydro-benzofuran)-amine | Both moieties present | Enhanced analgesic and anti-inflammatory effects |

The unique combination of both benzofuran and tetrahydrofuran structures in this compound allows it to engage in a broader range of chemical interactions compared to its analogs.

Propriétés

IUPAC Name |

N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-7-13-8-12(4-5-15(13)18-11)9-16-10-14-3-2-6-17-14/h4-5,8,11,14,16H,2-3,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJLJADGPBUSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)CNCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201138654 | |

| Record name | 2,3-Dihydro-2-methyl-N-[(tetrahydro-2-furanyl)methyl]-5-benzofuranmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201138654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878046-64-1 | |

| Record name | 2,3-Dihydro-2-methyl-N-[(tetrahydro-2-furanyl)methyl]-5-benzofuranmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878046-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-methyl-N-[(tetrahydro-2-furanyl)methyl]-5-benzofuranmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201138654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.